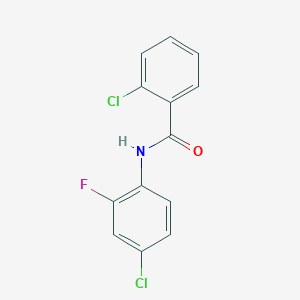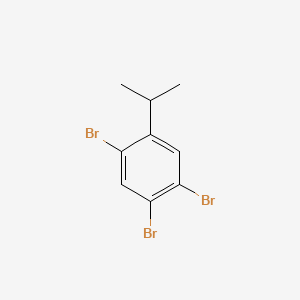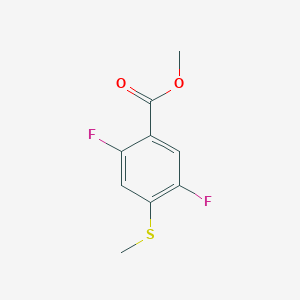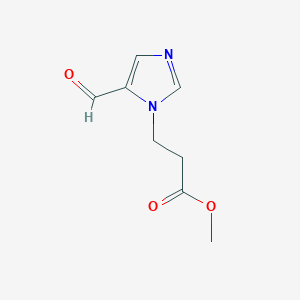
1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-bromo-2,3-dichloro-4-(phenylmethoxy)- is an aromatic compound characterized by the presence of bromine, chlorine, and phenylmethoxy substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-2,3-dichloro-4-(phenylmethoxy)- typically involves electrophilic aromatic substitution reactions. The process begins with the bromination and chlorination of benzene to introduce the bromo and dichloro substituents. This is followed by the introduction of the phenylmethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-bromo-2,3-dichloro-4-(phenylmethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common for this compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine and chlorine in the presence of a catalyst such as iron(III) chloride.
Nucleophilic Substitution: Reagents like sodium methoxide in methanol.
Coupling Reactions: Reagents like arylboronic acids in the presence of palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions with arylboronic acids can yield biaryl compounds.
Applications De Recherche Scientifique
Benzene, 1-bromo-2,3-dichloro-4-(phenylmethoxy)- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Benzene, 1-bromo-2,3-dichloro-4-(phenylmethoxy)- involves its interaction with various molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups such as bromine and chlorine enhances its reactivity towards nucleophiles, while the phenylmethoxy group can participate in resonance stabilization, influencing the overall reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2,4-dichlorobenzene
- 1-Bromo-2,3-dichlorobenzene
- 1-Bromo-3,4-dichlorobenzene
Uniqueness
Benzene, 1-bromo-2,3-dichloro-4-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties compared to other similar compounds
Propriétés
Formule moléculaire |
C13H9BrCl2O |
|---|---|
Poids moléculaire |
332.0 g/mol |
Nom IUPAC |
1-bromo-2,3-dichloro-4-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
AADMLMGSZDWMGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12088232.png)
![Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B12088239.png)
